molecular formula C17H21N3O2 B2537393 (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide CAS No. 565445-14-9

(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide

Cat. No. B2537393
CAS RN: 565445-14-9
M. Wt: 299.374
InChI Key: DMAUFOTYJOOVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine derivatives, such as 4-Morpholin-4-yl-phenyl-methanol , are aromatic compounds containing a morpholine ring and a benzene ring linked to each other . They are often used in the synthesis of various pharmaceuticals and have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of (4-Morpholin-4-yl-phenyl)methanol was determined using its molecular formula CHNO, average mass 193.242 Da, and Monoisotopic mass 193.110275 Da .


Chemical Reactions Analysis

The chemical reactions involving morpholine derivatives can be complex and varied. For instance, the metabolism mechanism of (S)-N-[1-(3-morpholin-4ylphenyl)ethyl]-3-phenylacrylamide was investigated using density functional QM calculations aided with molecular mechanics/molecular dynamics simulations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For instance, the properties of (4-Morpholin-4-yl-phenyl)methanol were determined using its molecular formula CHNO, average mass 193.242 Da, and Monoisotopic mass 193.110275 Da .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For example, 5-(4-Morpholin-4-Yl-Phenylsulfanyl)-2,4-Quinazolinediamine interacts with Dihydrofolate reductase, a mitochondrial protein in humans .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For instance, (4-Morpholin-4-yl-phenyl)methanol can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on a compound depend on its potential applications. For example, (E)-1-(2,4-dichlorophen-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one has been investigated as a potential new drug to fight against the COVID-19 virus .

properties

IUPAC Name

(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13(2)19-17(21)15(12-18)11-14-3-5-16(6-4-14)20-7-9-22-10-8-20/h3-6,11,13H,7-10H2,1-2H3,(H,19,21)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAUFOTYJOOVHI-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(C=C1)N2CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)N2CCOCC2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide

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